Nicoboxil

Description

Nicoboxil has been investigated for the treatment of Acute Low Back Pain, where it is typically considered an effective and safe therapeutic option. Nevertheless, it is predominantly found paired with nonivamide as a combination topical analgesic product where its proposed mechanism of action as a rubefacient is complementary and ultimately synergistic with nonivamide's capsaicin activity. Such combination topical analgesics are only available for purchase and use (for humans) in some parts of Europe and Asia, like Germany and Australia. Despite topical this compound/nonivamide topical analgesic medication being used since the 1950s, recent studies demonstrate continued interest in the medication(s) given its demonstrated efficacy, safety, and capability to be used as an alternative musculoskeletal pain therapy option with less systemic side effects when compared to the oral non-steroidal anti-inflammatory drugs and opioids that may be more typically prescribed.

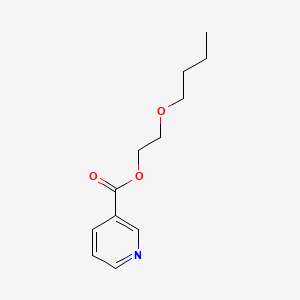

Structure

3D Structure

Properties

IUPAC Name |

2-butoxyethyl pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-2-3-7-15-8-9-16-12(14)11-5-4-6-13-10-11/h4-6,10H,2-3,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJRISIINLJVBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOC(=O)C1=CN=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057635 | |

| Record name | Nicoboxil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13912-80-6, 1322-29-8 | |

| Record name | 2-Butoxyethyl 3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13912-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxylic acid, butoxyethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001322298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicoboxil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013912806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicoboxil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12911 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nicoboxil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nicoboxil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICOBOXIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GSD5B9US0W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Butoxyethyl Nicotinate: A Primary Scientific Literature Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butoxyethyl nicotinate (B505614), also known as nicoboxil (B75726), is a topical rubefacient used for the symptomatic relief of musculoskeletal pain. It functions as a vasodilator, inducing a localized warming sensation and increasing blood flow to the application site. This technical guide provides a comprehensive review of the primary scientific literature on butoxyethyl nicotinate. It summarizes the available quantitative data from clinical trials, details experimental protocols, and visualizes key pathways and workflows. While butoxyethyl nicotinate has a long history of clinical use, particularly in combination with other active ingredients like nonivamide (B1679840), a notable scarcity of in-depth pharmacokinetic and pharmacodynamic data in the public domain persists. This review synthesizes the existing evidence to serve as a foundational resource for researchers and professionals in drug development.

Core Mechanism of Action

Butoxyethyl nicotinate is an ester of nicotinic acid and 2-butoxyethanol. Its primary pharmacological effect is localized vasodilation in the skin and underlying tissues. The proposed mechanism involves its hydrolysis to nicotinic acid, which then stimulates the release of prostaglandins (B1171923), primarily Prostaglandin (B15479496) D2 (PGD2).[1][2] These prostaglandins act on receptors in the vascular smooth muscle, leading to relaxation of the blood vessels and an increase in cutaneous blood flow.[1][2] This process is perceived as a sensation of warmth and is believed to contribute to its analgesic effect through a counter-irritant mechanism.[3]

Signaling Pathway for Nicotinate-Induced Vasodilation

The following diagram illustrates the proposed signaling cascade initiated by the topical application of a nicotinate ester, leading to vasodilation.

Metabolism and Pharmacokinetics

Clinical Efficacy: Quantitative Data

The majority of recent clinical data for butoxyethyl nicotinate comes from studies of a fixed-dose combination product with nonivamide, a synthetic capsaicinoid. These studies provide robust quantitative evidence for the efficacy of this combination in treating acute non-specific low back pain.

Table 1: Efficacy of this compound/Nonivamide Ointment in Acute Low Back Pain[5][6]

| Treatment Group | Mean Baseline Pain Intensity (0-10 NRS) | Mean Pain Intensity Reduction at 8 hours | Mean Pain Intensity Reduction at End of Treatment (Day 4) |

| This compound 2.5% / Nonivamide 0.4% | 6.6 | 2.410 | 3.540 |

| This compound 2.5% | 6.6 | 1.428 | 2.371 |

| Nonivamide 0.4% | 6.6 | 2.252 | 3.074 |

| Placebo | 6.6 | 1.049 | 1.884 |

NRS: Numerical Rating Scale

Table 2: Efficacy of this compound/Nonivamide Cream in Acute Non-specific Low Back Pain[7][8]

| Treatment Group | Mean Baseline Pain Intensity (0-10 NRS) | Mean Pain Intensity Reduction at 8 hours | Mean Pain Intensity Reduction at End of Treatment (Day 4) |

| This compound 1.08% / Nonivamide 0.17% | 6.8 | 2.824 | 5.132 |

| Placebo | 6.8 | 0.975 | 2.174 |

NRS: Numerical Rating Scale

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings. Below are summaries of the methodologies employed in the key clinical trials cited.

Protocol 1: Randomized, Controlled Trial of this compound/Nonivamide Ointment[5][6]

-

Objective: To investigate the efficacy, safety, and tolerability of a fixed-dose combination of this compound 2.5% and nonivamide 0.4% ointment for the treatment of acute non-specific low back pain.

-

Study Design: A phase III, randomized, double-blind, active- and placebo-controlled, multi-center trial.

-

Participants: 805 patients aged 18-74 years with acute non-specific low back pain.

-

Interventions: Patients were randomized to one of four treatment groups:

-

This compound 2.5% / Nonivamide 0.4% ointment

-

This compound 2.5% ointment

-

Nonivamide 0.4% ointment

-

Placebo ointment

-

-

Treatment Duration: Up to 4 days.

-

Primary Endpoint: Difference in pain intensity from pre-dose baseline to 8 hours after the first application, measured on a 0-10 point Numerical Rating Scale (NRS).

-

Secondary Endpoints:

-

Pain intensity reduction at the end of treatment.

-

Low back mobility scores.

-

Patient's global assessment of efficacy.

-

-

Safety Assessment: Monitoring and reporting of all adverse events.

Workflow for the this compound/Nonivamide Ointment Clinical Trial

Protocol 2: In Vitro Skin Penetration Assay (General Methodology)

While specific protocols for butoxyethyl nicotinate are not detailed in the reviewed literature, a general methodology for assessing the skin penetration of nicotinates can be described based on studies of related compounds.[5][6][7]

-

Objective: To quantify the percutaneous absorption and metabolism of a topically applied nicotinate ester.

-

Apparatus: Franz diffusion cells are typically used.

-

Skin Samples: Excised human or animal skin (e.g., porcine or rodent) is mounted as a membrane between the donor and receptor chambers of the diffusion cell.

-

Procedure:

-

The nicotinate formulation is applied to the epidermal surface of the skin in the donor chamber.

-

The receptor chamber is filled with a physiological buffer (e.g., phosphate-buffered saline) and maintained at a constant temperature (typically 32-37°C).

-

Samples are collected from the receptor fluid at predetermined time points.

-

At the end of the experiment, the skin is often processed to determine the amount of the compound retained in different skin layers.

-

-

Analysis: The concentration of the parent nicotinate ester and its metabolite (nicotinic acid) in the receptor fluid and skin extracts is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Safety and Tolerability

In the reviewed clinical trials, the combination of this compound and nonivamide was well-tolerated.[8][9][10] No treatment-related serious adverse events were reported. The most common side effects of topical rubefacients are localized skin reactions, such as erythema, a burning sensation, and itching, which are consistent with the mechanism of action.

Conclusion and Future Directions

Butoxyethyl nicotinate is an effective topical vasodilator that contributes to the analgesic properties of combination products for musculoskeletal pain. Its mechanism of action is understood to be mediated through hydrolysis to nicotinic acid and subsequent prostaglandin release. However, there is a clear gap in the scientific literature regarding its specific pharmacokinetic profile, dose-response relationship for vasodilation, and the precise contribution of its metabolites to its overall effect and safety profile. Future research should focus on conducting well-controlled pharmacokinetic and pharmacodynamic studies on butoxyethyl nicotinate alone to provide a more complete understanding of this long-standing therapeutic agent. Such data would be invaluable for optimizing formulation development and expanding its potential therapeutic applications.

References

- 1. Prostaglandins and nicotinate-provoked increase in cutaneous blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antagonism of the prostaglandin D2 receptor 1 suppresses nicotinic acid-induced vasodilation in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. episkin.com [episkin.com]

- 8. Efficacy and safety of this compound/nonivamide ointment for the treatment of acute pain in the low back - A randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficacy and safety of this compound/nonivamide ointment for the treatment of acute pain in the low back – A randomized, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound/nonivamide cream effectively and safely reduces acute nonspecific low back pain – a randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Nicoboxil in Cutaneous Vasodilation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicoboxil (B75726), the butoxyethyl ester of nicotinic acid, is a potent topical vasodilator that induces localized cutaneous erythema and hyperthermia. This technical guide provides a comprehensive overview of the core mechanisms underlying this compound-induced cutaneous vasodilation, with a focus on the signaling pathways, experimental validation, and quantitative assessment methodologies. The primary mechanism of action involves the activation of the arachidonic acid cascade, leading to the synthesis and release of vasodilatory prostaglandins, principally Prostaglandin (B15479496) D2 (PGD2). This guide details the experimental protocols for investigating these pathways and presents available quantitative data in a structured format. Furthermore, it explores the potential, though less direct, involvement of other pathways and provides visual representations of the key signaling and experimental workflows.

Introduction

This compound is a nicotinic acid derivative utilized in topical preparations for its rubefacient and vasodilatory properties. It is often formulated in combination with other active ingredients, such as nonivamide (B1679840), for the relief of musculoskeletal pain. The therapeutic effect of this compound in these preparations is largely attributed to its ability to increase local blood flow, which can enhance the absorption of other active compounds and contribute to a warming sensation that provides analgesic benefits. Understanding the precise molecular mechanisms of this compound-induced vasodilation is crucial for the rational design of novel topical drug delivery systems and for optimizing its therapeutic applications.

Core Mechanism of Action: The Arachidonic Acid Cascade

The principal mechanism by which this compound induces cutaneous vasodilation is through the activation of the arachidonic acid cascade, culminating in the production of vasodilatory prostaglandins.[1]

Signaling Pathway

Upon topical application, this compound penetrates the stratum corneum and is hydrolyzed in the skin to nicotinic acid and butoxyethanol. Nicotinic acid then initiates a signaling cascade that leads to the release of arachidonic acid from membrane phospholipids, likely through the activation of phospholipase A2 (PLA₂). The released arachidonic acid is subsequently metabolized by cyclooxygenase (COX) enzymes, COX-1 and COX-2, to form prostaglandin endoperoxides (PGG₂ and PGH₂). These unstable intermediates are further converted by specific synthases into various prostaglandins. In the context of this compound-induced vasodilation, Prostaglandin D2 (PGD2) has been identified as the primary mediator.[1] PGD2 then binds to its receptors on vascular smooth muscle cells, leading to vasorelaxation and a subsequent increase in cutaneous blood flow, manifesting as erythema.[1]

Quantitative Data

| Parameter | Method | Typical Observation with Nicotinic Acid Esters | Reference |

| Cutaneous Blood Flow | Laser Doppler Flowmetry (LDF) | Dose-dependent increase in perfusion units (PU). | [4][5] |

| Erythema | Chromameter / Diffuse Reflectance Spectroscopy | Dose-dependent increase in the a* value (redness index). | [2] |

| Prostaglandin D₂ Release | Gas Chromatography-Mass Spectrometry (GC-MS) of venous blood from the treated area | Dose-dependent increase in PGD₂ and its metabolites. For methyl nicotinate (B505614) (10⁻³ to 10⁻¹ M), a 58- to 122-fold increase in PGD₂ was observed. | [1] |

Experimental Protocols

Assessment of Cutaneous Vasodilation using Laser Doppler Flowmetry (LDF)

This non-invasive technique is the gold standard for real-time measurement of cutaneous microvascular perfusion.[6]

Objective: To quantify the dose-dependent effect of topical this compound on cutaneous blood flow.

Materials:

-

Laser Doppler Flowmetry (LDF) system with a surface probe.

-

This compound solutions/gels at varying concentrations (e.g., 0.1%, 0.5%, 1.0%, 2.5% w/v) in a suitable vehicle.

-

Vehicle control (placebo).

-

Double-sided adhesive rings for probe attachment.

-

Skin marker.

Procedure:

-

Subject Preparation: Acclimatize healthy volunteers in a temperature-controlled room (22-24°C) for at least 20 minutes. Subjects should avoid caffeine, alcohol, and smoking for at least 4 hours prior to the measurement.

-

Site Selection: Select and mark measurement sites on the volar forearm, an area known for its reproducible response.

-

Baseline Measurement: Attach the LDF probe to a marked site using an adhesive ring, ensuring no excessive pressure is applied. Record baseline blood flow for 5-10 minutes until a stable signal is obtained.

-

Topical Application: Apply a standardized amount of the this compound preparation or vehicle control to the marked area.

-

Data Acquisition: Continuously record the LDF signal for a predefined period (e.g., 60 minutes) or until the blood flow returns to baseline.

-

Data Analysis: Express the results as the percentage change from baseline or as the area under the curve (AUC) of the perfusion-time graph. Compare the responses between different concentrations of this compound and the vehicle control.

Investigation of Prostaglandin Synthesis in Ex Vivo Human Skin Models

Ex vivo skin models provide a valuable tool for mechanistic studies, allowing for the quantification of inflammatory mediators in a system that closely mimics in vivo conditions.[7][8]

Objective: To determine the effect of this compound on the production of PGD₂ and PGE₂ in human skin.

Materials:

-

Freshly obtained human skin from elective surgery (e.g., abdominoplasty).

-

Franz diffusion cells.

-

Phosphate-buffered saline (PBS).

-

This compound solution and vehicle control.

-

Enzyme-linked immunosorbent assay (ELISA) kits for PGD₂ and PGE₂.

-

Homogenizer.

-

Centrifuge.

Procedure:

-

Skin Preparation: Excise full-thickness human skin and remove subcutaneous fat. Cut the skin into sections suitable for mounting in Franz diffusion cells.

-

Franz Cell Assembly: Mount the skin sections between the donor and receptor chambers of the Franz diffusion cells, with the stratum corneum facing the donor compartment. Fill the receptor chamber with PBS and maintain the temperature at 32°C.

-

Topical Application: Apply the this compound solution or vehicle to the skin surface in the donor chamber.

-

Incubation: Incubate for a specified period (e.g., 6 hours) to allow for this compound penetration and subsequent prostaglandin synthesis.

-

Tissue Harvesting and Processing: At the end of the incubation period, dismount the skin. Mince the skin sample and homogenize it in an appropriate buffer.

-

Prostaglandin Quantification: Centrifuge the homogenate to pellet cellular debris. Analyze the supernatant for PGD₂ and PGE₂ concentrations using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Compare the prostaglandin levels in this compound-treated skin with those in vehicle-treated and untreated control skin.

Other Potential Mechanisms

While the prostaglandin pathway is the primary driver of this compound-induced vasodilation, other mechanisms may play a minor or synergistic role.

Sensory Nerve Activation

Studies on methyl nicotinate have suggested a partial involvement of local sensory nerves in the vasodilatory response.[9] This may involve the release of neuropeptides such as calcitonin gene-related peptide (CGRP), a potent vasodilator. However, the contribution of this pathway to the overall effect of this compound is considered to be secondary to the prostaglandin-mediated response.

Transient Receptor Potential Vanilloid 1 (TRPV1) Channel

The frequent co-formulation of this compound with the TRPV1 agonist nonivamide in topical pain relief products raises the question of a potential interaction of this compound with the TRPV1 channel. Currently, there is no direct evidence to suggest that this compound is a direct agonist of the TRPV1 receptor. The enhanced therapeutic effect of the combination is likely due to the complementary vasodilatory and neurosensory actions of the two compounds. Further research, such as in vitro calcium influx assays in TRPV1-expressing cells, would be required to definitively rule out any direct interaction.[10]

Conclusion

The core mechanism of this compound-induced cutaneous vasodilation is well-established and primarily involves the activation of the arachidonic acid cascade, leading to the synthesis and release of vasodilatory prostaglandins, with PGD2 playing a key role. This guide has provided a detailed overview of the signaling pathway, methodologies for its investigation, and a framework for the quantitative assessment of this compound's effects. For drug development professionals, a thorough understanding of this mechanism is essential for the formulation of effective topical products that leverage the vasodilatory properties of this compound for enhanced drug delivery and therapeutic effect. Future research should focus on elucidating a precise dose-response relationship for this compound and exploring any potential secondary mechanisms that may contribute to its overall pharmacological profile.

References

- 1. Identification of skin as a major site of prostaglandin D2 release following oral administration of niacin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative evaluation of drug-induced erythema by using a tristimulus colour analyzer: experimental design and data analysis [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of topically applied hexyl nicotinate lotion on the cutaneous blood flow in patients with Raynaud's phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Percutaneous penetration of methyl nicotinate from ointments using the laser Doppler technique: bioequivalence and enhancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Correlation between percutaneous penetration of methyl nicotinate and sensitive skin, using laser Doppler imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. An ex vivo skin model to probe modulation of local cutaneous arachidonic acid inflammation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Skin blood flow response to topically applied methyl nicotinate: Possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin [frontiersin.org]

The Pharmacological Profile of Nicoboxil as a Rubefacient: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicoboxil (B75726), the 2-butoxyethyl ester of nicotinic acid, is a topical rubefacient used for the relief of musculoskeletal pain. Its therapeutic effect is primarily attributed to its ability to induce localized cutaneous vasodilation, leading to a sensation of warmth and redness of the skin. This action is believed to function as a counter-irritant, thereby alleviating pain in underlying muscles and joints.[1][2] this compound is frequently formulated in combination with nonivamide, a synthetic capsaicinoid, to produce a synergistic analgesic effect.[1][3] This technical guide provides an in-depth overview of the pharmacological profile of this compound, with a focus on its rubefacient properties, supported by quantitative data from clinical studies and detailed experimental methodologies.

Mechanism of Action

The precise molecular mechanism underlying the rubefacient action of this compound has not been fully elucidated.[1] However, it is understood to be a member of the nicotinic acid ester class, which are known for their vasodilatory properties.[4] The proposed mechanism centers on the concept of "counter-irritation," where the topical application of this compound causes localized irritation of the skin. This irritation is thought to modulate pain perception by altering or offsetting pain signals from the underlying affected tissues that share the same nerve pathways.[2]

The vasodilatory effect of this compound is a key component of its action, leading to increased blood flow and the characteristic reddening of the skin (erythema) and sensation of warmth.[2][4] Early research suggested that this vasodilation might be mediated by nerve conduction mechanisms.[1]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound as a rubefacient.

Quantitative Pharmacological Data

The efficacy of this compound as a rubefacient and analgesic has been quantified in randomized, controlled clinical trials, particularly in the context of acute low back pain. The following tables summarize key findings from these studies.

Table 1: Efficacy of this compound and this compound/Nonivamide Ointment in Acute Low Back Pain

| Treatment Group (Ointment) | Mean Baseline Pain Intensity (0-10 NRS) | Adjusted Mean Pain Intensity Reduction at 8 hours | Adjusted Mean Pain Intensity Reduction at End of Treatment (Day 4) |

| This compound 2.5% / Nonivamide 0.4% | 6.6 | 2.410 | 3.540 |

| This compound 2.5% | 6.6 | 1.428 | 2.371 |

| Nonivamide 0.4% | 6.6 | 2.252 | 3.074 |

| Placebo | 6.6 | 1.049 | 1.884 |

Data sourced from a phase III, randomized, double-blind, active- and placebo-controlled, multi-centre trial.[4][5] NRS: Numerical Rating Scale

Table 2: Efficacy of this compound/Nonivamide Cream in Acute Nonspecific Low Back Pain

| Treatment Group (Cream) | Mean Baseline Pain Intensity (0-10 NRS) | Adjusted Mean Pain Intensity Reduction at 4 hours | Adjusted Mean Pain Intensity Reduction at 8 hours | Adjusted Mean Pain Intensity Reduction on Last Treatment Day |

| This compound 1.08% / Nonivamide 0.17% | 6.8 | 2.113 | 2.824 | 5.132 |

| Placebo | 6.8 | 0.772 | 0.975 | 2.174 |

Data sourced from a phase III, randomized, double-blind, placebo-controlled, multinational, multi-center trial.[6][7] NRS: Numerical Rating Scale

Table 3: Improvement in Low Back Mobility with this compound/Nonivamide Ointment

| Treatment Group (Ointment) | Patients Reporting 'No' or 'Poor' Improvement in Mobility on Day 1 |

| This compound 2.5% / Nonivamide 0.4% | 21.8% |

| This compound 2.5% | 44.8% |

| Nonivamide 0.4% | 27.8% |

| Placebo | 63.2% |

Data sourced from a phase III, randomized, double-blind, active- and placebo-controlled, multi-centre trial.[4]

Table 4: Improvement in Low Back Mobility with this compound/Nonivamide Cream

| Treatment Group (Cream) | Patients Reporting 'No' or 'Poor' Improvement in Mobility on Day 1 | Odds Ratio for Mobility Improvement vs. Placebo on Day 1 (95% CI) |

| This compound 1.08% / Nonivamide 0.17% | 17.4% | 7.200 (3.609, 14.363) |

| Placebo | 65.2% | - |

Data sourced from a phase III, randomized, double-blind, placebo-controlled, multinational, multi-center trial.[6][7] CI: Confidence Interval

Experimental Protocols

The following section details the methodologies employed in the key clinical trials cited, providing a framework for the assessment of this compound's rubefacient and analgesic properties.

Clinical Trial Protocol for this compound/Nonivamide Ointment

A phase III, multi-center, randomized, active- and placebo-controlled, double-blind, parallel-group, four-arm study was conducted to evaluate the efficacy and safety of a topical ointment containing 2.5% this compound and 0.4% nonivamide.[4]

-

Participants: 805 patients aged 18-74 years with acute non-specific low back pain.[4][5]

-

Intervention: Patients were randomized to one of four treatment groups:

-

This compound 2.5% / Nonivamide 0.4% ointment

-

This compound 2.5% ointment

-

Nonivamide 0.4% ointment

-

Placebo ointment

-

-

Dosing Regimen: The ointment was applied up to three times a day for a maximum of four days.[4] The initial two doses were administered at baseline and after 4 hours on the first day. Subsequent applications were on an as-needed basis, with a minimum interval of 4 hours between applications.[4]

-

Primary Endpoint: The primary measure of efficacy was the difference in pain intensity from pre-dose baseline to 8 hours after the first application, as assessed on a 0-10 numerical rating scale (NRS).[4][5]

-

Secondary Endpoints: These included pain intensity differences at other time points, improvement in low back mobility, and patient's global assessment of efficacy.[4][5]

Clinical Trial Protocol for this compound/Nonivamide Cream

A phase III, randomized, double-blind, placebo-controlled, multinational, multi-center trial was conducted to assess a cream formulation of 1.08% this compound and 0.17% nonivamide.[6][7]

-

Participants: 138 patients aged 21-65 years with acute nonspecific low back pain.[7][8]

-

Intervention: Patients were randomized to receive either the active this compound/nonivamide cream or a placebo cream. The placebo had the same composition, including fragrance, as the active cream, but without the active ingredients.[6]

-

Dosing Regimen: The cream was applied up to three times daily for a maximum of four days. The first two applications were at baseline and after 4 hours on day one, with subsequent applications as needed, maintaining at least a 4-hour interval.[6]

-

Primary Endpoint: The primary outcome was the difference in pain intensity from baseline to 8 hours after the first application, measured on a 0-10 NRS.[7]

-

Secondary Endpoints: Included pain intensity reduction at 4 hours and at the end of treatment, mobility scores, and overall efficacy assessment by the patient.[6][7]

Experimental Workflow

The following diagram outlines the typical workflow for a clinical trial assessing the efficacy of a topical rubefacient like this compound.

References

- 1. 2-Butoxyethyl 3-pyridinecarboxylate | C12H17NO3 | CID 14866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Topical rubefacients for acute and chronic pain in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - 1322-29-8 | VulcanChem [vulcanchem.com]

- 4. Efficacy and safety of this compound/nonivamide ointment for the treatment of acute pain in the low back – A randomized, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy and safety of this compound/nonivamide ointment for the treatment of acute pain in the low back - A randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound/nonivamide cream effectively and safely reduces acute nonspecific low back pain – a randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound/nonivamide cream effectively and safely reduces acute nonspecific low back pain - a randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the History and Discovery of Nicoboxil

This technical guide provides a comprehensive overview of the history, synthesis, mechanism of action, and pivotal experimental findings related to nicoboxil (B75726). It is intended for researchers, scientists, and professionals in drug development who are interested in the pharmacology of topical vasodilators and analgesics.

Introduction and Historical Context

This compound (2-butoxyethyl pyridine-3-carboxylate) is a nicotinic acid ester primarily known for its use as a topical rubefacient, inducing localized vasodilation and a sensation of warmth. Its history is closely intertwined with the development of topical treatments for musculoskeletal pain. While the precise date of its initial discovery is not widely documented, topical preparations containing this compound, often in combination with other active ingredients like nonivamide (B1679840), have been in use in parts of Europe and Asia since the 1950s to alleviate muscle and joint pain.[1]

Initially developed by Sanofi, this compound's primary application has been in combination products, most notably with nonivamide, a synthetic capsaicin (B1668287) analog.[2] This combination leverages a synergistic effect: this compound provides a rapid onset of hyperemia (increased blood flow), while nonivamide produces a more intense and sustained warming sensation through its action on sensory nerves.[1][3] Despite its long history of use, detailed pharmacokinetic and pharmacodynamic studies on this compound as a single agent remain limited.[1]

Chemical Synthesis

The synthesis of this compound is typically achieved through the esterification of nicotinic acid with 2-butoxyethanol (B58217).[4] This reaction forms the characteristic ester linkage that is central to its structure and biological activity.

A common and high-yield method for synthesizing this compound involves a classic acid-catalyzed esterification reaction.

-

Reactants and Catalyst : Nicotinic acid is combined with an excess of 2-butoxyethanol in a suitable solvent, such as toluene. An acid catalyst, typically p-toluenesulfonic acid (PTSA) or sulfuric acid, is added to facilitate the reaction.[4]

-

Reaction Conditions : The mixture is heated to reflux. The progress of the reaction is monitored, often by observing the collection of water in a Dean-Stark apparatus, which drives the equilibrium towards the formation of the ester.

-

Reaction Time : The reaction is typically allowed to proceed for several hours (e.g., 3 hours) to achieve a high conversion rate.[4]

-

Purification : Upon completion, the reaction mixture is cooled. The catalyst is neutralized with a base (e.g., sodium bicarbonate solution). The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The resulting crude product is purified, for instance, by vacuum distillation, to yield pure this compound. A patent for this method reports a yield of 93%.[4]

Advanced protocols employing solvent-free mechanochemical techniques have also been explored for the esterification of nicotinic acid derivatives.[4]

Caption: Workflow for the synthesis of this compound.

Pharmacodynamics and Mechanism of Action

This compound's primary pharmacological effect is vasodilation, leading to hyperemia in the skin. This action is believed to contribute to its analgesic effect through a mechanism of "counter-irritation," where irritation of sensory nerve endings alters or offsets pain signals from underlying muscles or joints innervated by the same nerves.[1]

Upon topical application, this compound is hydrolyzed by esterases in the skin and plasma into its active metabolites: nicotinic acid and 2-butoxyethanol.[1][4] The half-life for this ester hydrolysis in the presence of human serum albumin is very short, estimated at less than 15 minutes.[1] The rapid metabolism ensures that the vasodilatory effects are primarily mediated by the resulting nicotinic acid.[3][4]

The vasodilatory action of this compound is mediated primarily through the prostaglandin (B15479496) pathway.[4]

-

Metabolite Action : The released nicotinic acid interacts with receptors on skin cells.

-

Prostaglandin Synthesis : This interaction stimulates the synthesis and release of vasodilator prostaglandins (B1171923) (e.g., PGE2, PGI2).

-

Vasodilation : These prostaglandins act on the smooth muscle cells of nearby blood vessels, causing them to relax. This relaxation leads to vasodilation, increased local blood flow, and the characteristic redness (erythema) and warmth.[4]

-

Sensory Nerve Activation : The vasodilation and the direct action of the metabolites are also thought to stimulate afferent sensory nerve endings.[1] This contributes to the sensation of warmth and the counter-irritant analgesic effect. Studies from the 1950s showed that applying a local anesthetic like xylocaine could prevent the vasodilator response, supporting the involvement of nerve conduction mechanisms.[1]

When used with nonivamide, this compound's rapid prostaglandin-mediated vasodilation complements nonivamide's slower but more intense and prolonged effect, which is mediated by the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel on nociceptive sensory neurons.[1][5][6]

Caption: Proposed mechanism of action for this compound.

Key Experimental Data and Protocols

Most modern clinical research on this compound has been conducted using a fixed-dose combination (FDC) ointment or cream with nonivamide. These studies provide valuable quantitative data on its efficacy in treating acute, nonspecific low back pain.

A representative experimental design for evaluating this compound-containing topicals is the multi-center, randomized, double-blind, placebo-controlled, parallel-group trial.[5][7]

-

Patient Population : Adults (e.g., 18-74 years) with acute, nonspecific low back pain, with a pain intensity score of ≥6 on a 0-10 numerical rating scale (NRS).[5][7]

-

Randomization : Patients are randomized into parallel treatment groups. For instance, a 4-arm study might include:

-

This compound 2.5% / Nonivamide 0.4% Ointment

-

This compound 2.5% Ointment

-

Nonivamide 0.4% Ointment

-

Placebo Ointment[7]

-

-

Treatment Protocol : Patients apply a standardized amount (e.g., a 2 cm line) of the assigned ointment to the painful area up to three times daily for a period of up to 4 days.[8]

-

Primary Endpoint : The primary measure of efficacy is typically the difference in pain intensity (PID) from pre-dose baseline to 8 hours after the first application, measured on the 11-point NRS.[7]

-

Secondary Endpoints : Other endpoints include:

-

Data Analysis : Statistical analysis is performed to compare the treatment effects between the groups, often using an analysis of covariance (ANCOVA) model adjusted for baseline values and center effects.[8][10]

Caption: Workflow of a typical clinical trial.

The following tables summarize key quantitative findings from major clinical trials investigating this compound, both alone and in combination with nonivamide.

Table 1: Pain Intensity Difference (PID) 8 Hours After First Application (Data from Gaubitz et al., 2015; n=805)[7]

| Treatment Group | Baseline PI (Mean) | PID at 8h (Adjusted Mean) | p-value vs. Placebo | p-value vs. This compound/Nonivamide |

| This compound/Nonivamide | 6.6 | -2.410 | < 0.0001 | - |

| Nonivamide Only | 6.6 | -2.252 | < 0.0001 | 0.4171 |

| This compound Only | 6.6 | -1.428 | < 0.05 | < 0.0001 |

| Placebo | 6.6 | -1.049 | - | < 0.0001 |

Table 2: Pain Intensity Difference (PID) at Various Time Points (Data from Blahova et al., 2016; n=138)[5][11]

| Treatment Group | PID at 4h (Adjusted Mean) | PID at 8h (Adjusted Mean) | APID at End of Treatment (Adjusted Mean) |

| This compound/Nonivamide | -2.113 | -2.824 | -5.132 |

| Placebo | -0.772 | -0.975 | -2.174 |

| p-value | < 0.0001 | < 0.0001 | < 0.0001 |

Table 3: Improvement in Mobility on Day 1 (Data from Blahova et al., 2016)[5]

| Treatment Group | Patients Reporting "No" or "Poor" Improvement | Odds Ratio vs. Placebo (95% CI) | p-value |

| This compound/Nonivamide | 17.4% | 7.200 (3.609, 14.363) | < 0.0001 |

| Placebo | 65.2% | - | - |

These data consistently demonstrate that the combination of this compound and nonivamide is an effective and safe treatment for acute nonspecific low back pain, providing significantly greater pain relief and mobility improvement compared to placebo.[5][7] While this compound alone shows a statistically significant effect over placebo, its contribution is amplified when combined with nonivamide.[7] The combination provides a more pronounced reduction in pain intensity compared to either component alone at the end of the treatment period.[7]

References

- 1. 2-Butoxyethyl 3-pyridinecarboxylate | C12H17NO3 | CID 14866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound/Nonivamide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 4. Buy this compound | 1322-29-8 [smolecule.com]

- 5. This compound/nonivamide cream effectively and safely reduces acute nonspecific low back pain – a randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The pharmacological challenge to tame the transient receptor potential vanilloid-1 (TRPV1) nocisensor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy and safety of this compound/nonivamide ointment for the treatment of acute pain in the low back - A randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Efficacy and safety of this compound/nonivamide ointment for the treatment of acute pain in the low back – A randomized, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound/nonivamide cream effectively and safely reduces acute nonspecific low back pain - a randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Nicoboxil's Effect on the Prostaglandin Synthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicoboxil (B75726), a topical rubefacient, elicits its vasodilatory and anti-inflammatory effects through its active metabolite, nicotinic acid. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound influences the prostaglandin (B15479496) synthesis pathway. Upon topical application, this compound is rapidly hydrolyzed by cutaneous esterases to nicotinic acid, which then activates the G protein-coupled receptor GPR109A on Langerhans cells and macrophages. This receptor activation initiates a signaling cascade, leading to the release of arachidonic acid from the cell membrane and its subsequent metabolism by cyclooxygenase (COX) enzymes into various prostaglandins (B1171923), primarily prostaglandin D2 (PGD2) and, to a lesser extent, prostaglandin E2 (PGE2). These prostaglandins are the ultimate effectors of the vasodilation and inflammatory response associated with this compound. This guide details the signaling pathways, provides hypothetical quantitative data for illustrative purposes, and outlines relevant experimental protocols.

Introduction

This compound (2-butoxyethyl nicotinate) is a nicotinic acid ester utilized in topical formulations for its rubefacient properties, inducing localized vasodilation and a sensation of warmth. It is often combined with other agents like nonivamide (B1679840) to manage musculoskeletal pain.[1][2][3] The pharmacological activity of this compound is not direct but is mediated through its hydrolysis to nicotinic acid. This guide elucidates the intricate signaling cascade initiated by this compound, focusing on its impact on the synthesis of prostaglandins, key lipid mediators of inflammation and vasodilation.

Mechanism of Action: From this compound to Prostaglandin Synthesis

The primary mechanism of action of this compound involves its conversion to nicotinic acid and the subsequent activation of a specific cell surface receptor, leading to the production of prostaglandins.

Cutaneous Hydrolysis of this compound

Upon topical application, this compound penetrates the epidermis and is rapidly hydrolyzed by non-specific esterases present in the skin to yield nicotinic acid and 2-butoxyethanol. This enzymatic conversion is a critical first step for its pharmacological activity.

GPR109A Receptor Activation by Nicotinic Acid

Nicotinic acid, the active metabolite of this compound, is an agonist for the G protein-coupled receptor 109A (GPR109A), also known as HCA2.[4][5] This receptor is predominantly expressed on Langerhans cells and macrophages within the skin.[6][7] Binding of nicotinic acid to GPR109A initiates a downstream signaling cascade.[4]

Arachidonic Acid Cascade and Prostaglandin Synthesis

The activation of GPR109A by nicotinic acid leads to the activation of phospholipase A2 (PLA2).[4] PLA2 cleaves arachidonic acid from the membrane phospholipids.[8] The released arachidonic acid serves as a substrate for cyclooxygenase (COX) enzymes, COX-1 and COX-2.[9][10] COX enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins.[9] In the context of nicotinic acid stimulation, PGH2 is primarily converted into prostaglandin D2 (PGD2) and, to a lesser extent, prostaglandin E2 (PGE2).[11][12]

Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, the effects of its active metabolite, nicotinic acid, have been studied. The following tables summarize expected quantitative outcomes based on nicotinic acid research, which can serve as a benchmark for studies on this compound.

Table 1: Prostaglandin Release in Response to Nicotinic Acid

| Cell Type | Agonist | Concentration | Prostaglandin Measured | Fold Increase (vs. Control) | Reference |

|---|---|---|---|---|---|

| Human Macrophages | Nicotinic Acid | 0.1 - 3 mM | PGD2 | Concentration-dependent | [7] |

| Human Langerhans Cells | Nicotinic Acid | 1.2 mM (EC50) | PGD2 | Dose-dependent | [6] |

| Human Volunteers (Plasma) | Nicotinic Acid (500 mg, oral) | N/A | 9α,11β-PGF2 (PGD2 metabolite) | 430 - 800 |[11] |

Table 2: Key Proteins in the this compound/Nicotinic Acid Signaling Pathway

| Protein | Function | Role in this compound's Effect |

|---|---|---|

| Cutaneous Esterases | Enzyme | Hydrolyzes this compound to nicotinic acid. |

| GPR109A (HCA2) | G protein-coupled receptor | Binds nicotinic acid to initiate downstream signaling.[4][5] |

| Phospholipase A2 (PLA2) | Enzyme | Releases arachidonic acid from the cell membrane.[4] |

| Cyclooxygenase-1 (COX-1) | Enzyme | Converts arachidonic acid to PGH2 (constitutively expressed).[9][10] |

| Cyclooxygenase-2 (COX-2) | Enzyme | Converts arachidonic acid to PGH2 (inducible).[9][10] |

| PGD2 Synthase | Enzyme | Converts PGH2 to PGD2. |

| PGE2 Synthase | Enzyme | Converts PGH2 to PGE2. |

Experimental Protocols

The following protocols are adapted from established methodologies and can be used to investigate the effects of this compound on the prostaglandin synthesis pathway.

In Vitro Hydrolysis of this compound

Objective: To quantify the conversion of this compound to nicotinic acid in a skin homogenate.

Methodology:

-

Prepare a full-thickness skin homogenate in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubate the skin homogenate with a known concentration of this compound at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Terminate the reaction by adding a protein precipitation agent (e.g., acetonitrile).

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the concentrations of this compound and nicotinic acid using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]

Measurement of Prostaglandin Release from Cultured Cells

Objective: To quantify the release of PGD2 and PGE2 from cultured cells (e.g., human keratinocytes, macrophages) in response to this compound or nicotinic acid.

Methodology:

-

Culture cells to near confluence in appropriate multi-well plates.

-

Replace the culture medium with a serum-free medium and incubate for a period to reduce basal prostaglandin levels.

-

Treat the cells with various concentrations of this compound, nicotinic acid, or a vehicle control.

-

After a specified incubation time (e.g., 1, 4, 8, 24 hours), collect the cell culture supernatant.

-

Measure the concentrations of PGD2 and PGE2 in the supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) or LC-MS/MS.[14][15][16]

COX-1 and COX-2 Inhibition Assay

Objective: To determine if this compound or nicotinic acid directly inhibits the activity of COX-1 and COX-2 enzymes.

Methodology:

-

Utilize commercially available COX-1 and COX-2 inhibitor screening assay kits.

-

These assays typically involve incubating the purified enzyme with arachidonic acid as a substrate in the presence of various concentrations of the test compound (this compound, nicotinic acid) and a known inhibitor as a positive control.

-

The activity of the enzyme is determined by measuring the production of a specific prostaglandin (e.g., PGE2) or by monitoring oxygen consumption.

-

Calculate the IC50 values to determine the inhibitory potency of the compounds.[17][18]

Conclusion

The pharmacological effects of this compound are intricately linked to the prostaglandin synthesis pathway and are mediated by its active metabolite, nicotinic acid. The activation of the GPR109A receptor on skin immune cells by nicotinic acid triggers the arachidonic acid cascade, culminating in the production of vasodilatory prostaglandins, primarily PGD2 and PGE2. This detailed understanding of the molecular mechanisms provides a solid foundation for further research into the therapeutic applications and potential optimization of this compound and related compounds in dermatology and pain management. Future studies should focus on quantifying the specific prostaglandin profile induced by topical this compound and exploring the potential for biased agonism at the GPR109A receptor to modulate its therapeutic effects.

References

- 1. Nicotinic acid receptor agonists differentially activate downstream effectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound/nonivamide cream effectively and safely reduces acute nonspecific low back pain – a randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SCOPUS 정보 검색 플랫폼 - 논문 보기 [scopus.kisti.re.kr]

- 4. zen-bio.com [zen-bio.com]

- 5. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Langerhans cells release prostaglandin D2 in response to nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nicotinic acid induces secretion of prostaglandin D2 in human macrophages: an in vitro model of the niacin flush - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of skin as a major site of prostaglandin D2 release following oral administration of niacin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of Prostaglandins (PG) and Thromboxanes (TX) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. gpnotebook.com [gpnotebook.com]

- 11. Release of markedly increased quantities of prostaglandin D2 in vivo in humans following the administration of nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. High dietary niacin may increase prostaglandin formation but does not increase tumor formation in ApcMin/+ mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]

- 14. benchchem.com [benchchem.com]

- 15. Measurement of prostaglandin metabolites is useful in diagnosis of small bowel ulcerations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measurement of prostaglandin E2 in rectal mucosa in human subjects: a method study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. New insights into the use of currently available non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Targets of Butoxyethyl Nicotinate in the Skin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular targets of butoxyethyl nicotinate (B505614) in the skin. Butoxyethyl nicotinate, a topical rubefacient and vasodilator, is primarily used to induce localized erythema and for the relief of musculoskeletal pain. Its mechanism of action is centered on its hydrolysis to nicotinic acid within the dermal layers. This guide details the enzymatic conversion, the subsequent activation of the arachidonic acid cascade leading to prostaglandin (B15479496) synthesis, and the involvement of sensory nerves. Quantitative data from studies on closely related nicotinate esters are presented to illustrate the pharmacological effects. Detailed experimental protocols for investigating these mechanisms are provided, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

Butoxyethyl nicotinate, also known as nicoboxil, is the 2-butoxyethyl ester of nicotinic acid.[1] It is a lipophilic compound that readily penetrates the stratum corneum upon topical application. Its primary pharmacological effect, vasodilation, is not mediated by the ester itself but by its active metabolite, nicotinic acid.[1] This guide elucidates the molecular pathways initiated by butoxyethyl nicotinate in the skin, providing a foundational understanding for researchers and professionals in drug development.

Mechanism of Action

The principal mechanism of action of butoxyethyl nicotinate involves its enzymatic hydrolysis in the skin to form nicotinic acid and 2-butoxyethanol.[1] Nicotinic acid is the primary active moiety responsible for the observed vasodilation.[1]

Enzymatic Hydrolysis

Prostaglandin Synthesis Pathway

The vasodilatory effect of nicotinic acid is predominantly mediated by the synthesis and release of prostaglandins (B1171923), particularly prostaglandin D2 (PGD2).[2] This process is initiated by the activation of the arachidonic acid cascade.

The key steps are:

-

Activation of Phospholipase A2: Nicotinic acid is believed to stimulate cells within the skin to activate phospholipase A2.

-

Release of Arachidonic Acid: Phospholipase A2 cleaves membrane phospholipids (B1166683) to release arachidonic acid.[3]

-

Cyclooxygenase (COX) Activity: Arachidonic acid is then metabolized by cyclooxygenase enzymes (COX-1 and COX-2) to form prostaglandin endoperoxides (PGG2 and PGH2).[4]

-

Prostaglandin D2 Synthesis: PGH2 is further isomerized by PGD2 synthase to produce PGD2.[2]

-

Vasodilation: PGD2 binds to its receptors on vascular smooth muscle cells in the dermal microvasculature, leading to relaxation and subsequent vasodilation, which manifests as erythema and a sensation of warmth.[5]

Involvement of Sensory Nerves

In addition to the prostaglandin pathway, local sensory nerves play a role in the vasodilatory response to nicotinic acid esters.[6] The irritation of sensory nerve endings contributes to the overall vascular reaction, likely through the release of neuropeptides.[1] However, the precise mechanisms and the specific receptors on sensory nerves directly targeted by nicotinic acid are not fully elucidated. Studies on related compounds suggest an interaction with nicotinic acetylcholine (B1216132) receptors on C-nociceptors.[7][8]

Quantitative Data

Quantitative data specifically for butoxyethyl nicotinate is limited in the public domain. However, studies on methyl nicotinate, which shares the same active metabolite (nicotinic acid), provide valuable insights into the quantitative aspects of the induced vasodilation.

| Inhibitor | Pathway Targeted | Perfusion Reduction (%) | Significance (p-value) |

| NSAID | Cyclooxygenase (Prostaglandin Synthesis) | 82% | < 0.01 |

| Lidocaine/Prilocaine | Local Sensory Nerves | 32% | < 0.01 |

| L-NMMA | Nitric Oxide Synthase | No significant effect | - |

Table 1: Effect of Various Inhibitors on Methyl Nicotinate-Induced Perfusion Increase. The data indicates the predominant role of the prostaglandin pathway and a significant contribution from local sensory nerves in the vasodilatory response.[6]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Butoxyethyl Nicotinate-Induced Vasodilation

Caption: Signaling pathway of butoxyethyl nicotinate in the skin.

Experimental Workflow for Assessing Vasodilatory Mechanisms

Caption: Workflow for studying butoxyethyl nicotinate's vasodilatory effects.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the context of nicotinate ester-induced vasodilation.

In Vivo Assessment of Cutaneous Microcirculation

-

Objective: To quantify the vasodilatory response to topically applied butoxyethyl nicotinate.

-

Methodology:

-

Subject Recruitment: Healthy volunteers with no history of skin diseases are recruited.

-

Test Sites: Demarcated areas on the volar forearm are typically used.

-

Baseline Measurement: Baseline skin blood flow is measured using Laser Speckle Contrast Imaging (LSCI) or Laser Doppler Flowmetry (LDF).

-

Drug Application: A standardized dose of butoxyethyl nicotinate solution or formulation is applied to the test site. A vehicle control is applied to a contralateral or adjacent site.

-

Perfusion Monitoring: Skin perfusion is continuously monitored for a predefined period (e.g., 60 minutes).

-

Data Analysis: Parameters such as the peak perfusion, time to onset of vasodilation, and the area under the perfusion-time curve are calculated and compared between the active and control sites.

-

Investigation of the Prostaglandin Pathway

-

Objective: To determine the role of prostaglandins in butoxyethyl nicotinate-induced vasodilation.

-

Methodology:

-

Protocol: The in vivo assessment of cutaneous microcirculation protocol is followed.

-

Inhibitor Administration: Prior to the application of butoxyethyl nicotinate, subjects are pre-treated with a cyclooxygenase inhibitor (e.g., a topical or oral non-steroidal anti-inflammatory drug, NSAID).

-

Comparison: The vasodilatory response to butoxyethyl nicotinate in the presence and absence of the NSAID is compared. A significant reduction in vasodilation following NSAID administration indicates the involvement of the prostaglandin pathway.[6][9]

-

Investigation of Sensory Nerve Involvement

-

Objective: To assess the contribution of sensory nerves to the vasodilatory response.

-

Methodology:

-

Protocol: The in vivo assessment of cutaneous microcirculation protocol is followed.

-

Anesthetic Application: A topical local anesthetic (e.g., a lidocaine/prilocaine cream) is applied to the test site for a sufficient duration to induce cutaneous anesthesia before the application of butoxyethyl nicotinate.

-

Comparison: The vasodilatory response to butoxyethyl nicotinate on the anesthetized skin is compared to the response on non-anesthetized skin. A diminished response on the anesthetized area suggests the involvement of local sensory nerves.[6]

-

Conclusion

The primary molecular target of butoxyethyl nicotinate in the skin is the enzymatic machinery that hydrolyzes it to nicotinic acid. The subsequent pharmacological effects are mediated by nicotinic acid, which predominantly acts on the arachidonic acid cascade to stimulate the synthesis of vasodilatory prostaglandins, with a secondary contribution from the activation of local sensory nerves. The nitric oxide pathway does not appear to be significantly involved. A thorough understanding of these molecular targets and pathways is essential for the development of novel topical formulations and for elucidating the mechanisms of skin inflammation and microcirculation. Further research is warranted to obtain specific quantitative data on the pharmacokinetics and pharmacodynamics of butoxyethyl nicotinate itself.

References

- 1. 2-Butoxyethyl 3-pyridinecarboxylate | C12H17NO3 | CID 14866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Comparison of skin transport and metabolism of ethyl nicotinate in various species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methyl nicotinate [alveolashop.com]

- 4. researchgate.net [researchgate.net]

- 5. Efficacy and safety of this compound/nonivamide ointment for the treatment of acute pain in the low back – A randomized, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. Methyl Nicotinate - CaribNP [caribnaturalproducts.com]

- 8. researchgate.net [researchgate.net]

- 9. Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect - PubMed [pubmed.ncbi.nlm.nih.gov]

Nicoboxil's Potential Involvement in the Nitric Oxide Pathway: A Technical Guide for Researchers

Abstract

Nicoboxil (B75726), the butoxyethyl ester of nicotinic acid, is a well-established topical vasodilator primarily used for the relief of musculoskeletal pain. Its mechanism of action is traditionally attributed to the stimulation of prostaglandin (B15479496) synthesis, leading to localized hyperemia.[1] However, the full spectrum of its vasodilatory signaling has not been exhaustively elucidated. This technical guide explores the potential, yet currently unproven, involvement of this compound in the nitric oxide (NO) signaling pathway, a central regulator of vascular tone. We provide a detailed overview of the canonical NO/cGMP pathway and propose a comprehensive suite of experimental protocols to investigate this hypothetical link. This document is intended for researchers, scientists, and drug development professionals interested in exploring novel mechanisms of action for existing therapeutic agents.

Introduction: The Known and the Unknown of this compound's Vasodilatory Action

This compound is a rubefacient that induces cutaneous vasodilation, resulting in a sensation of warmth and an increase in blood flow.[] It is readily hydrolyzed in the body to its active moiety, nicotinic acid, and 2-butoxyethanol.[1][3] The vasodilatory effect of nicotinic acid is widely believed to be mediated by prostaglandins, which act as potent local vasodilators.[1] This established mechanism, however, does not preclude the existence of complementary or alternative signaling cascades.

The nitric oxide (NO) pathway is a fundamental mechanism governing vasodilation in virtually all vascular beds.[4][5] NO, a gaseous signaling molecule, is produced by nitric oxide synthase (NOS) enzymes and triggers smooth muscle relaxation by activating soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP).[6][7][8] Given that both the prostaglandin and NO pathways are critical to vascular homeostasis, and that cross-talk between them has been reported[9], it is scientifically plausible to hypothesize that this compound's effects may, in part, be mediated through the NO pathway. This guide outlines the necessary theoretical framework and experimental approaches to test this hypothesis.

The Canonical Nitric Oxide (NO) Signaling Pathway

The NO signaling cascade is a well-characterized pathway essential for cardiovascular regulation.[10][11] The key steps are as follows:

-

NO Synthesis: Endothelial cells, in response to stimuli like shear stress or acetylcholine (B1216132), activate endothelial nitric oxide synthase (eNOS).[4][][13] eNOS catalyzes the conversion of L-arginine to L-citrulline, producing NO in the process.[10][14]

-

NO Diffusion: As a small, lipophilic gas, NO readily diffuses from the endothelial cells into adjacent vascular smooth muscle cells.[15]

-

sGC Activation: In the smooth muscle cells, NO binds to the heme moiety of soluble guanylate cyclase (sGC).[6][16] This binding induces a conformational change that activates the enzyme.[17]

-

cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[15][18]

-

Downstream Effects: cGMP acts as a second messenger, primarily activating cGMP-dependent protein kinase (PKG).[8] PKG, in turn, phosphorylates several downstream targets that lead to a decrease in intracellular calcium levels and the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.[5][18]

Visualization of the NO Signaling Pathway

Caption: The canonical nitric oxide (NO) signaling pathway leading to vasodilation.

Proposed Experimental Framework to Probe this compound's Interaction with the NO Pathway

To investigate the potential link between this compound and the NO pathway, a series of in vitro and ex vivo experiments are proposed. These experiments are designed to systematically assess whether this compound can influence NO production, the activity of key enzymes in the pathway, or the resulting downstream signaling.

Experimental Workflow

Caption: Proposed workflow for investigating this compound's effect on the NO pathway.

Detailed Experimental Protocols & Hypothetical Data

Experiment 1: Quantification of Nitric Oxide Production in Endothelial Cells

-

Objective: To determine if this compound (or its active metabolite, nicotinic acid) stimulates NO production in cultured human umbilical vein endothelial cells (HUVECs).

-

Methodology:

-

Cell Culture: HUVECs are cultured to 80-90% confluence in 96-well plates.

-

Pre-treatment: Cells are washed with phosphate-buffered saline (PBS) and incubated in a phenol (B47542) red-free medium.

-

Stimulation: Cells are treated with varying concentrations of this compound or nicotinic acid (e.g., 1 µM, 10 µM, 100 µM) for a specified time (e.g., 30 minutes). A positive control (e.g., Acetylcholine, 10 µM) and a vehicle control are included.

-

NO Detection: NO production is measured using a fluorescent probe like 4,5-diaminofluorescein (B163784) diacetate (DAF-2 DA). DAF-2 DA is added to the cells, which becomes fluorescent upon reacting with NO.

-

Quantification: Fluorescence intensity is measured using a fluorescence plate reader (Excitation/Emission ~495/515 nm).

-

-

Hypothetical Data Presentation:

| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | % Increase in NO Production (vs. Vehicle) |

| Vehicle Control | - | 150 ± 12 | 0% |

| Acetylcholine | 10 | 450 ± 25 | 200% |

| This compound | 1 | 165 ± 15 | 10% |

| This compound | 10 | 225 ± 20 | 50% |

| This compound | 100 | 300 ± 18 | 100% |

| Nicotinic Acid | 100 | 295 ± 22 | 97% |

Data are presented as mean ± SD and are purely illustrative.

Experiment 2: Nitric Oxide Synthase (NOS) Activity Assay

-

Objective: To assess if this compound directly enhances the enzymatic activity of NOS.

-

Methodology:

-

Lysate Preparation: HUVECs are treated with this compound, nicotinic acid, positive control, or vehicle. Cells are then lysed to release cellular proteins, including NOS.

-

Assay Principle: The assay measures the conversion of L-[³H]arginine to L-[³H]citrulline by NOS in the cell lysates.

-

Reaction: Lysates are incubated with a reaction mixture containing L-[³H]arginine, NADPH, calmodulin, and other necessary cofactors, along with the respective test compounds.

-

Separation: The reaction is stopped, and the positively charged L-[³H]arginine is separated from the neutral L-[³H]citrulline using a cation-exchange resin.

-

Quantification: The radioactivity of the L-[³H]citrulline in the eluate is measured by liquid scintillation counting.

-

-

Hypothetical Data Presentation:

| Treatment Group | Concentration (µM) | NOS Activity (pmol L-citrulline/min/mg protein) | % Increase in NOS Activity (vs. Vehicle) |

| Vehicle Control | - | 5.2 ± 0.4 | 0% |

| Calcium Ionophore (A23187) | 5 | 15.8 ± 1.1 | 204% |

| This compound | 10 | 6.1 ± 0.5 | 17% |

| This compound | 100 | 8.9 ± 0.7 | 71% |

| Nicotinic Acid | 100 | 8.5 ± 0.6 | 63% |

| L-NAME (Inhibitor) | 100 | 1.1 ± 0.2 | -79% |

Data are presented as mean ± SD and are purely illustrative.

Experiment 3: Measurement of cGMP Levels in Vascular Smooth Muscle Cells (VSMCs)

-

Objective: To determine if this compound-induced NO production leads to an increase in the downstream second messenger, cGMP, in co-cultured VSMCs.

-

Methodology:

-

Co-culture System: HUVECs are cultured on permeable inserts placed above a monolayer of rat aortic smooth muscle cells (RASMCs). This allows signaling molecules like NO to diffuse from HUVECs to RASMCs.

-

Treatment: The HUVEC layer is treated with this compound, nicotinic acid, a positive control (e.g., Sodium Nitroprusside, an NO donor), or vehicle.

-

Cell Lysis: After incubation, the RASMCs are rapidly lysed, and phosphodiesterase activity is inhibited to prevent cGMP degradation.

-

Quantification: cGMP levels in the RASMC lysates are quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

Hypothetical Data Presentation:

| Treatment Group (on HUVECs) | Concentration (µM) | cGMP Level in VSMCs (pmol/mg protein) | % Increase in cGMP (vs. Vehicle) |

| Vehicle Control | - | 2.5 ± 0.3 | 0% |

| Sodium Nitroprusside (on VSMCs) | 10 | 25.1 ± 2.2 | 904% |

| This compound | 10 | 3.8 ± 0.4 | 52% |

| This compound | 100 | 7.6 ± 0.8 | 204% |

| Nicotinic Acid | 100 | 7.2 ± 0.9 | 188% |

Data are presented as mean ± SD and are purely illustrative.

Experiment 4: Ex Vivo Vasoreactivity in Isolated Arterial Rings

-

Objective: To assess the direct vasodilatory effect of this compound on isolated arterial segments and determine if this effect is NO-dependent.

-

Methodology:

-

Tissue Preparation: Thoracic aortic rings are isolated from rats and mounted in an organ bath system filled with Krebs-Henseleit buffer, aerated with 95% O₂/5% CO₂.

-

Contraction: The rings are pre-contracted with phenylephrine (B352888) to induce a stable tone.

-

Dose-Response Curve: Cumulative concentrations of this compound or nicotinic acid are added to the bath to generate a dose-response curve for relaxation.

-

Inhibition Studies: The experiment is repeated in the presence of a NOS inhibitor (e.g., L-NAME, 100 µM) to determine if the relaxation is attenuated. A control experiment with acetylcholine is performed to confirm the efficacy of L-NAME.

-

Data Recording: Changes in isometric tension are recorded and expressed as a percentage of the pre-contraction tension.

-

-

Hypothetical Data Presentation:

| Treatment Group | Condition | EC₅₀ (µM) | Maximum Relaxation (%) |

| Acetylcholine | Control | 0.5 | 95 ± 5% |

| Acetylcholine | + L-NAME | > 100 | 15 ± 4% |

| This compound | Control | 25 | 70 ± 8% |

| This compound | + L-NAME | 45 | 40 ± 6% |

| Nicotinic Acid | Control | 22 | 72 ± 7% |

| Nicotinic Acid | + L-NAME | 41 | 42 ± 5% |

Data are presented as mean ± SD and are purely illustrative. A rightward shift in EC₅₀ and a decrease in maximal relaxation in the presence of L-NAME would suggest NO-pathway involvement.

Conclusion and Future Directions

While the primary vasodilatory mechanism of this compound is attributed to the prostaglandin pathway, this guide puts forth a structured, hypothesis-driven framework to explore its potential interaction with the nitric oxide signaling cascade. The proposed experiments, from cellular assays measuring NO and cGMP to ex vivo organ bath studies, provide a comprehensive approach to elucidating any such link. Positive results from these investigations would not only deepen our understanding of this compound's pharmacology but could also open new avenues for its therapeutic application and the development of novel vasodilators targeting multiple signaling pathways. The data presented herein is hypothetical and serves to illustrate the potential outcomes of the described protocols. Rigorous experimentation is required to validate this unexplored aspect of this compound's mechanism of action.

References

- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 3. 2-Butoxyethyl 3-pyridinecarboxylate | C12H17NO3 | CID 14866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Physiology, Vasodilation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Biochemistry, Guanylate Cyclase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. nitric oxide [drugcentral.org]

- 8. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reciprocal regulation of the nitric oxide and cyclooxygenase pathway in pathophysiology: relevance and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure and Activation of Soluble Guanylyl Cyclase, the Nitric Oxide Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Acetylcholine activates a regenerative vasodilator mechanism that is sensitive to nitric oxide production [frontiersin.org]